2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers
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Overview
Description
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, a mixture of diastereomers, is a complex organic compound characterized by a spirocyclic structure. This compound features a spiro[3.5]nonane core with a hydroxy group at the 1-position and an acetic acid moiety attached to the 7-position. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spiro[3.5]nonane core can be synthesized through a cyclization reaction. This often involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by ring-closing metathesis.
Introduction of the Hydroxy Group: The hydroxy group at the 1-position can be introduced via hydroboration-oxidation of an alkene intermediate.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, often using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to separate the diastereomers efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets in novel ways.
Industry: Utilized in the development of new materials, including polymers and resins, due to its rigid spirocyclic structure.
Mechanism of Action
The mechanism of action of 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane derivatives: Compounds with similar spirocyclic cores but different functional groups.
Hydroxy acids: Compounds like glycolic acid or lactic acid, which also contain both hydroxy and carboxylic acid groups.
Uniqueness
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid is unique due to its spirocyclic structure combined with the presence of both hydroxy and acetic acid groups. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in simpler hydroxy acids or spirocyclic compounds alone.
This detailed overview should provide a comprehensive understanding of 2-{1-hydroxyspiro[35]nonan-7-yl}acetic acid, its preparation, reactions, applications, and unique characteristics
Properties
CAS No. |
2703781-32-0 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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